molecular formula C8H6F2N2 B3059710 4,6-Difluoro-1-methyl-1H-indazole CAS No. 1185767-08-1

4,6-Difluoro-1-methyl-1H-indazole

Cat. No.: B3059710
CAS No.: 1185767-08-1
M. Wt: 168.14
InChI Key: ALATZHJJHGFEMD-UHFFFAOYSA-N
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Description

4,6-Difluoro-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The presence of fluorine atoms at positions 4 and 6, along with a methyl group at position 1, makes this compound unique

Scientific Research Applications

4,6-Difluoro-1-methyl-1H-indazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used as a probe to study biological pathways and interactions due to its unique chemical properties.

Future Directions

Indazole-containing derivatives, including 4,6-Difluoro-1-methyl-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, future research may focus on developing new methods for the synthesis of these compounds and exploring their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-difluoroaniline with methylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthesis methods. These processes often include steps to ensure high yield and purity, such as recrystallization and chromatographic purification.

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluoro-1-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Comparison with Similar Compounds

    1-Methyl-1H-indazole: Lacks the fluorine atoms, making it less reactive in certain substitution reactions.

    4,6-Dichloro-1-methyl-1H-indazole: Chlorine atoms instead of fluorine, which may alter its chemical reactivity and biological activity.

    4,6-Difluoro-1H-indazole: Lacks the methyl group, which can affect its steric properties and reactivity.

Uniqueness: 4,6-Difluoro-1-methyl-1H-indazole is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential as a pharmacophore.

Properties

IUPAC Name

4,6-difluoro-1-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALATZHJJHGFEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101299716
Record name 4,6-Difluoro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185767-08-1
Record name 4,6-Difluoro-1-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185767-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Difluoro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Methyl-N′-[1-(2,4,6-trifluoro-phenyl)-meth-(E)-ylidene]-hydrazine (3.85 g, 20.46 mmol) was heated in a seal tube at 210° C. for 2 hours. After cooled to room temperature, the black residue was dissolved in DCM and purified on flash chromatography (EtOAc:Hexane 10:90) to give the title compound as a light yellow crystal (1.926 g, 56%). 1H-NMR (400 MHz, MeOH-d4) δ ppm 8.05 (s, 1H); 7.16 (d, 1H); 6.75 (t, 1H); 3.32 (s, 3H). LCMS (method B): [MH]+=169, tR=2.28 min.
Quantity
3.85 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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